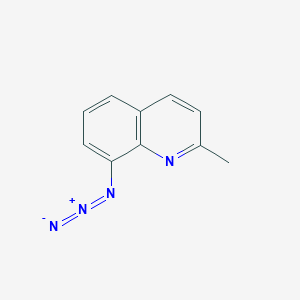

8-Azido-2-methylquinoline

Description

Overview of Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold is considered a "privileged" structure in medicinal chemistry due to its recurring presence in bioactive compounds. bohrium.comdoi.org Its derivatives have been extensively investigated and have shown potential in various therapeutic areas, including as anticancer and antimalarial agents. bohrium.com The planar nature of the quinoline ring system allows it to intercalate with DNA, while its nitrogen atom can act as a hydrogen bond acceptor, contributing to its diverse biological activities. doi.org Beyond medicine, quinoline derivatives are also utilized in the development of agrochemicals, dyes, and other specialty chemicals. researchgate.netacs.org The rich chemistry of the quinoline ring system, which can undergo both electrophilic and nucleophilic substitution reactions, makes it an attractive target for synthetic chemists. doi.org

Significance of Azido (B1232118) Functional Group in Organic Synthesis

The azido group (–N₃) is a high-energy functional group of significant interest in organic synthesis. baseclick.eu Composed of three nitrogen atoms in a linear arrangement, this functional group is a versatile precursor for the synthesis of a wide variety of nitrogen-containing compounds. mdpi.comsigmaaldrich.com One of its most notable applications is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazoles. baseclick.eu The azide (B81097) group can also serve as a protected form of a primary amine, being stable under many reaction conditions and readily converted to the amine via reactions like the Staudinger ligation. baseclick.eusigmaaldrich.com Its ability to act as a precursor to highly reactive nitrene intermediates further expands its synthetic utility. acs.orgkit.edu

Current Research Landscape of Azidoquinolines and Methylquinolines

The convergence of quinoline and azide chemistry in the form of azidoquinolines has opened up new avenues for research. The introduction of an azido group onto the quinoline scaffold can significantly modulate its electronic properties and biological activity. Research in this area often focuses on the synthesis of novel azidoquinoline derivatives and the exploration of their subsequent chemical transformations.

Methylquinolines, on the other hand, are a class of quinoline derivatives bearing one or more methyl groups. The position of the methyl group can influence the reactivity and properties of the quinoline ring. For instance, the methyl group at the 2-position, as in quinaldine, can undergo condensation reactions, while the methyl group at the 8-position has been a focus for C-H activation studies. researchgate.net The study of methylquinolines is crucial for understanding the structure-activity relationships of quinoline derivatives.

Specific Research Focus on 8-Azido-2-methylquinoline within the Quinoline Class

Within the broader class of quinoline derivatives, this compound is a compound of specific interest. Its structure combines the key features of a 2-methylquinoline (B7769805) (quinaldine) and an 8-azidoquinoline. This particular arrangement of functional groups suggests potential for a range of chemical transformations. The 2-methyl group can be a site for functionalization, while the 8-azido group can participate in cycloaddition reactions or be converted to other nitrogen-containing functionalities.

The synthesis of this compound and its derivatives is a key area of investigation. For example, the reaction of 2,4-dihalo-8-methylquinolines with sodium azide has been shown to produce azido-substituted 8-methylquinolines. mdpi.orgscilit.com Furthermore, the amidation of 8-methylquinolines with azides via Ruthenium(II)-catalyzed C(sp³)–H activation has been developed to produce quinolin-8-ylmethanamines, highlighting the reactivity of the methyl group in the presence of azides. researchgate.net

Below is a data table summarizing some key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 50400-07-2 sigmaaldrich.com |

| Molecular Formula | C₁₀H₈N₄ sigmaaldrich.com |

| InChI Code | 1S/C10H8N4/c1-7-5-6-8-3-2-4-9(13-14-11)10(8)12-7/h2-6H,1H3 sigmaaldrich.com |

| InChI Key | MSYQZEKZQYTNIU-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

This focused exploration into the chemical context of this compound provides a foundation for understanding its synthesis, reactivity, and potential applications in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

8-azido-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-7-5-6-8-3-2-4-9(13-14-11)10(8)12-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYQZEKZQYTNIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N=[N+]=[N-])C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azidoquinoline Architectures

Strategic Approaches to Introducing Azido (B1232118) Groups onto Quinoline (B57606) Cores

The primary strategies for synthesizing azidoquinolines involve creating a reactive site on the quinoline core that can be targeted by an azide (B81097) source. This is most commonly achieved by installing a good leaving group, such as a halogen, on the ring, which can then be displaced by an azide anion. Alternative methods include the chemical transformation of other nitrogen-containing functional groups, such as hydrazines, or the direct functionalization of the quinoline ring system through derivatized intermediates like N-oxides or via C-H activation.

Nucleophilic aromatic substitution is a cornerstone for the synthesis of many azidoquinolines. mdpi.com This approach relies on the reaction of a halo-substituted quinoline with an azide salt, typically sodium azide. evitachem.com The reactivity of the haloquinoline is dependent on the position of the halogen, with halogens at the C2 and C4 positions being particularly susceptible to nucleophilic attack due to the electronic influence of the ring nitrogen.

The synthesis of azido-substituted 8-methylquinolines has been effectively demonstrated through the azidation of 2,4-dihalo-8-methylquinoline precursors. mdpi.orgscilit.com Studies have shown that the reaction of 2,4-dichloro-8-methylquinoline (B1596889) or 2,4-dibromo-8-methylquinoline (B3255872) with sodium azide exhibits significant regioselectivity. mdpi.org When these dihaloquinolines are treated with sodium azide in a 1:1 molar ratio in solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), the substitution occurs preferentially at the C4 position. mdpi.org This is attributed to the greater reactivity of the γ-chloro atom (C4) compared to the α-chloro atom (C2) towards nucleophiles. mdpi.org This regioselective reaction yields 4-azido-2-halo-8-methylquinolines as the primary products. mdpi.orgscilit.com For instance, reacting 2,4-dichloroquinoline (B42001) with sodium azide in refluxing DMF has been used to prepare 4-azido-2-chloro-6-methylquinoline. iucr.org

| Starting Material | Reagent | Solvent | Product |

|---|---|---|---|

| 2,4-Dichloro-8-methylquinoline | Sodium Azide (1 equiv.) | DMF or NMP | 4-Azido-2-chloro-8-methylquinoline |

| 2,4-Dibromo-8-methylquinoline | Sodium Azide (1 equiv.) | DMF or NMP | 4-Azido-2-bromo-8-methylquinoline |

An alternative route to azidoquinolines involves the diazotization of hydrazinoquinoline precursors. This method is particularly useful when direct azidation via nucleophilic substitution is not feasible or gives low yields. The process begins with the hydrazination of a haloquinoline. For example, 2-chloro-4-hydrazino-8-methylquinoline can be prepared from the corresponding dichloroquinoline. mdpi.org Subsequent treatment of the hydrazino derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) leads to the conversion of the hydrazino group into an azido group. mdpi.orgmdpi.com This reaction sequence has been used to confirm the structure of the intermediate hydrazinoquinoline and to synthesize compounds like 4-azido-8-methylquinolin-2(1H)-thione from its hydrazino precursor. mdpi.com Similarly, 2,4-dihydrazino-8-methylquinoline reacts with nitrous acid to form 5-azido-8-methyltetrazolo[1,5-a]quinoline. mdpi.comresearchgate.net

Quinoline N-oxides serve as versatile intermediates for the synthesis of substituted quinolines. The N-oxide group activates the C2 position of the quinoline ring, making it susceptible to nucleophilic attack. This strategy has been employed for the synthesis of 2-azido-8-methylquinoline N-oxide. rsc.org The procedure involves reacting the parent 8-methylquinoline (B175542) N-oxide with an azide source in the presence of an oxidant. In a typical experiment, 8-methylquinoline N-oxide is treated with an azide source in a suitable solvent, and the reaction mixture is stirred at room temperature to afford the desired 2-azido-8-methylquinoline N-oxide. rsc.org

Modern synthetic chemistry has increasingly turned to transition metal-catalyzed C-H activation to introduce functional groups directly, avoiding the need for pre-functionalized substrates. Ruthenium(II) catalysts have been successfully used for the intermolecular amidation of C(sp³)–H bonds in 8-methylquinolines using azides as the nitrogen source. researchgate.netacs.org In this process, the 8-methyl group of the quinoline directs the catalyst to activate the adjacent C-H bond. The reaction of 8-methylquinoline with sulfonyl azides in the presence of a catalyst like [RuCl₂(p-cymene)]₂ under mild conditions results in the formation of quinolin-8-ylmethanamines in good yields. researchgate.net This represents a direct functionalization of the methyl group at the C8 position.

| Substrate | Azide Reagent | Catalyst | Product Type |

|---|---|---|---|

| 8-Methylquinoline | Sulfonyl Azides | [RuCl₂(p-cymene)]₂ | Quinolin-8-ylmethanamine (B184975) |

The mechanism of the Ru(II)-catalyzed amidation of 8-methylquinolines is believed to proceed through an inner-sphere pathway. ibs.re.kr The proposed catalytic cycle begins with the coordination of the quinoline nitrogen to the ruthenium center, followed by a cyclometalation step involving the activation of a C-H bond of the 8-methyl group to form a ruthenacycle intermediate. researchgate.netibs.re.kr This intermediate then reacts with the azide, possibly forming a ruthenium-nitrenoid species. researchgate.net Subsequent migratory insertion of the nitrenoid into the Ru-C bond forms a new C-N bond. researchgate.netibs.re.kr The final step is protonolysis of the resulting intermediate, which releases the amidated product and regenerates the active ruthenium catalyst, allowing the cycle to continue. researchgate.net This chelation-assisted strategy provides high regioselectivity for the functionalization of the C(sp³)–H bond at the C8 position. researchgate.netspringernature.com

Transition Metal-Catalyzed C-H Activation for Azido-Functionalization (e.g., Ru(II)-Catalyzed Amidation of 8-Methylquinolines with Azides)

Substrate Scope and Regioselectivity in Amidation Reactions Involving Methylquinolines and Azides

The functionalization of methylquinolines through amidation with azides presents a versatile method for creating new chemical entities. Research has demonstrated the successful use of ruthenium(II) catalysts in the amidation of 8-methylquinolines. rsc.orgresearchgate.net This reaction proceeds via the activation of a C(sp³)–H bond on the methyl group, leading to the formation of quinolin-8-ylmethanamines under mild conditions and with good yields. rsc.orgresearchgate.net

The substrate scope of this reaction is broad, accommodating various sulfonyl azides. researchgate.net For instance, the reaction of 8-methylquinoline with different arenesulfonyl azides has been shown to produce the corresponding amidated products in high yields. rsc.org Notably, substrates with both electron-donating and electron-withdrawing groups on the sulfonyl azide are well-tolerated. rsc.org Aliphatic sulfonyl azides also participate effectively in this transformation. rsc.org

The choice of catalyst and additives is crucial for the success of the reaction. A combination of a ruthenium(II) complex, such as [(p-cymene)RuCl₂]₂, and a silver salt like AgSbF₆ has been found to be effective. rsc.orgresearchgate.net The addition of a cocatalyst, for example, Zn(OAc)₂·2H₂O, can further enhance the reaction efficiency. rsc.org

Below is a table summarizing the substrate scope for the Ru(II)-catalyzed amidation of 8-methylquinoline with various azides.

| Substrate (8-Methylquinoline) | Azide Reagent | Product | Yield (%) |

| 8-methylquinoline | 4-Methylbenzenesulfonyl azide | N-((quinolin-8-yl)methyl)-4-methylbenzenesulfonamide | 89 |

| 8-methylquinoline | 4-Methoxybenzenesulfonyl azide | N-((quinolin-8-yl)methyl)-4-methoxybenzenesulfonamide | 85 |

| 8-methylquinoline | 4-Chlorobenzenesulfonyl azide | 4-chloro-N-((quinolin-8-yl)methyl)benzenesulfonamide | 82 |

| 8-methylquinoline | 2,4,6-Trimethylbenzenesulfonyl azide | N-((quinolin-8-yl)methyl)-2,4,6-trimethylbenzenesulfonamide | 75 |

| 8-methylquinoline | Methanesulfonyl azide | N-((quinolin-8-yl)methyl)methanesulfonamide | 68 |

Synthesis of Azidomethylquinoline Derivatives (e.g., "Azidomethyl Quinoline" precursors)

The synthesis of azidomethylquinoline derivatives often serves as a key step in the preparation of more complex molecules. nih.gov These compounds can be prepared from corresponding methylquinoline precursors. For example, 3-(azidomethyl)quinoline (B8383077) derivatives can be synthesized from 3-methyl-quinoline derivatives. google.com

Another approach involves the conversion of halo-methylquinolines. For instance, reacting 2,4-dihalo-8-methylquinolines with sodium azide can lead to the formation of azido-substituted methylquinolines. mdpi.orgsciforum.net The regioselectivity of this nucleophilic substitution is a critical aspect of the synthesis. mdpi.orgsciforum.net In some cases, a phosphazene intermediate is utilized. For example, 4-azido-2-quinolinylphosphazene can be produced by reacting the corresponding chloro-phosphazene with sodium azide in a solvent like DMF. mdpi.org Subsequent hydrolysis of the phosphazene yields the desired amino-azido-methylquinoline. mdpi.org

The synthesis of 4-azido-8-methylquinolin-2(1H)-thione has also been reported through the reaction of 4-chloro-8-methylquinoline-2(1H)-thione with sodium azide. mdpi.com This reaction provides a direct route to this specific azidoquinoline derivative. mdpi.com

The following table outlines synthetic routes to various azidomethylquinoline precursors.

| Starting Material | Reagents | Product |

| 3-methyl-quinoline derivative | N/A | 3-(azidomethyl)quinoline derivative google.com |

| 2,4-dichloro-8-methylquinoline | Sodium azide | 4-azido-2-chloro-8-methylquinoline mdpi.orgsciforum.net |

| 4-chloro-2-quinolinylphosphazene | Sodium azide, DMF | 4-azido-2-quinolinylphosphazene mdpi.org |

| 4-chloro-8-methylquinoline-2(1H)-thione | Sodium azide | 4-azido-8-methylquinolin-2(1H)-thione mdpi.com |

Regioselectivity and Reaction Conditions in Azidoquinoline Synthesis

The regioselectivity of azidation reactions on the quinoline ring is highly dependent on the reaction conditions and the substitution pattern of the starting material. Directing the azido group to a specific position, such as the C5 or C4 position, is a key challenge and a focus of synthetic methodology development.

For instance, the copper(II)-catalyzed C-5 azidation of N-acylated 8-aminoquinolines demonstrates high regioselectivity. researchgate.net This reaction proceeds via a remote C-H activation mechanism. researchgate.net The presence of a directing group, in this case, the N-acylamino group at the 8-position, is crucial for directing the azidation to the C5 position. researchgate.net

In the case of dihalo-substituted quinolines, the regioselectivity of nucleophilic substitution with sodium azide is influenced by the nature of the leaving groups and the reaction solvent. The reaction of 2,4-dihalo-8-methylquinolines with sodium azide has been shown to exhibit interesting regioselective properties. mdpi.orgsciforum.net Similarly, the synthesis of 4-azido-6,7-dimethoxy-2-alkyl/arylsulfonylquinazolines from 2-chloro-6,7-dimethoxy-4-sulfonylquinazoline derivatives via an SNAr reaction with sodium azide also highlights the importance of the substrate structure in determining the outcome. nih.gov

The choice of solvent can also play a significant role. For example, the synthesis of 4-azido-2-quinolinylphosphazene is successfully carried out in DMF. mdpi.org In other cases, solvents like DMSO or 1,2-dichlorobenzene (B45396) have been employed, particularly in reactions requiring higher temperatures. mdpi.org

The table below summarizes key factors influencing regioselectivity in azidoquinoline synthesis.

| Starting Material | Catalyst/Reagents | Key Condition/Factor | Product (Position of Azidation) |

| N-acylated 8-aminoquinoline (B160924) | Copper(II) catalyst, Azide source | Directing group (N-acylamino at C8) | C5-azidated 8-aminoquinoline researchgate.net |

| 2,4-dihalo-8-methylquinoline | Sodium azide | Nature of halogen leaving groups | Regioselective substitution mdpi.orgsciforum.net |

| 2-chloro-6,7-dimethoxy-4-sulfonylquinazoline | Sodium azide, DMF | Substrate structure (SNAr reaction) | 4-azido-6,7-dimethoxy-2-sulfonylquinazoline nih.gov |

Chemical Transformations and Reactivity of Azidoquinoline Derivatives

Reactions of the Azido (B1232118) Moiety

The azido group (-N₃) is an energy-rich functional group that serves as a precursor to various nitrogen-containing functionalities. Its reactivity is central to the synthetic utility of 8-azido-2-methylquinoline.

Reduction of Azides to Amines (e.g., Staudinger Reaction)

The reduction of the azido group to a primary amine is a fundamental transformation. The Staudinger reaction is a mild and efficient method for this conversion, proceeding in two steps. wikipedia.orgorganicchemistrytutor.com Initially, the azide (B81097) reacts with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate with the expulsion of dinitrogen gas. wikipedia.orgyoutube.com Subsequent hydrolysis of the iminophosphorane yields the corresponding primary amine and a phosphine oxide byproduct. wikipedia.orgjkchemical.com This method is advantageous due to its high yields and the stability of the intermediate, which allows for controlled conversion. jkchemical.commdpi.com

For instance, the reduction of 4-azido-8-methylquinolin-2(1H)-one to 4-amino-8-methylquinolin-2(1H)-one has been successfully achieved using the Staudinger reaction. mdpi.com The reaction involves heating the azide with triphenylphosphine in boiling benzene (B151609) to form the phosphazene, followed by acid hydrolysis to obtain the amine. mdpi.com While direct experimental data for this compound is not extensively detailed in the provided results, the reactivity is expected to be analogous. However, it is worth noting that in some cases, such as with 3-azidoquinoline-2,4(1H,3H)-diones, the expected amine is not formed, and de-azidation occurs instead. mdpi.comsemanticscholar.org

Table 1: Representative Conditions for Staudinger Reduction of Azidoquinolines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Azido-8-methylquinolin-2(1H)-one | 1. Triphenylphosphine, Benzene, reflux2. HCl, reflux | 4-Amino-8-methylquinolin-2(1H)-one | Not specified | mdpi.com |

| 4-Azido-8-methylquinolin-2(1H)-thione | 1. Triphenylphosphine, Benzene, reflux2. Acid hydrolysis | 4-Amino-8-methylquinolin-2(1H)-thione | Not specified | mdpi.com |

Thermal Decomposition to Nitrenes and Subsequent Rearrangements

Thermal or photochemical decomposition of aryl azides leads to the formation of highly reactive nitrene intermediates by eliminating molecular nitrogen. wikipedia.org These nitrenes can then undergo various rearrangements. Quinolyl nitrenes, for example, have been observed to undergo ring fission or ring contraction depending on the position of the nitrene group. publish.csiro.aupublish.csiro.au Specifically, 2-quinolyl nitrenes tend to undergo ring fission, while other isomers might favor ring contraction. publish.csiro.aupublish.csiro.au

For 8-azidoquinoline, photo-induced reactions can lead to ring expansion. evitachem.com For example, its reaction with primary amines can yield 9-alkylamino-5H-pyrido[2,3-c]azepines. evitachem.com The presence of substituents on the quinoline (B57606) ring, such as a methoxy (B1213986) group, can significantly influence the reaction yields. evitachem.com While the specific rearrangements of the nitrene derived from this compound are not explicitly detailed, the general principles of quinolyl nitrene chemistry suggest that complex skeletal transformations are possible.

Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloaddition for 1,2,3-Triazole Formation)

The azido group can readily participate in 1,3-dipolar cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. This reaction, often referred to as "click chemistry," is known for its high efficiency, selectivity, and mild reaction conditions, especially when catalyzed by copper(I). beilstein-journals.orgmt.comorganic-chemistry.org This transformation is a powerful tool for linking the quinoline scaffold to other molecules. vulcanchem.com

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully applied to various azidoquinolines to synthesize novel hybrid molecules. beilstein-journals.org For example, 3-azidoquinoline-2,4(1H,3H)-diones react with terminal acetylenes in the presence of a copper(I) catalyst to afford 1,4-disubstituted 1,2,3-triazoles in moderate to excellent yields. semanticscholar.org It is highly probable that this compound would undergo similar cycloaddition reactions with a variety of alkynes.

Table 2: Examples of Cycloaddition Reactions with Azidoquinolines

| Azidoquinoline Derivative | Alkyne | Catalyst | Product | Yield | Reference |

| 3-Azidoquinoline-2,4(1H,3H)-diones | Terminal Acetylenes | Copper(I) | 1,4-Disubstituted 1,2,3-triazoles | Moderate to Excellent | semanticscholar.org |

| 6-Azidoquinoline | Terminal Alkynes | Copper(I) salts | 1,2,3-Triazoles | High | evitachem.com |

Aza-Wittig Reactions of Azides

The iminophosphoranes formed during the Staudinger reaction can serve as versatile intermediates in their own right, without hydrolysis to the amine. jkchemical.com In the aza-Wittig reaction, these iminophosphoranes react with carbonyl compounds to form imines. chem-station.com This reaction is a key step in the synthesis of various nitrogen-containing heterocycles. mdpi.commdpi.com

Aza-Wittig reactions involving azidoquinolines have been employed to construct fused heterocyclic systems. For instance, a cascade reaction involving an intramolecular aza-Wittig reaction of an in-situ generated iminophosphorane from an ortho-azidobenzaldehyde has been used to synthesize the quinoline core itself. nih.govbeilstein-journals.orgbeilstein-archives.org This methodology has been applied to create 3-sulfonyl-substituted quinolines. nih.govbeilstein-journals.org Although direct examples with this compound are not provided, the principle suggests its potential use in similar synthetic strategies where the azido group is converted to an iminophosphorane that then reacts with an internal or external carbonyl group.

Reactions of the Quinoline Core

The quinoline ring system, being an aromatic heterocycle, has its own characteristic reactivity, which can be influenced by the substituents present.

Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring is generally susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. mdpi.com For example, a chloro group at the 4-position of the quinoline ring is readily displaced by various nucleophiles. mdpi.com

Oxidation Reactions (e.g., Quinoline N-oxide formation)

The oxidation of the quinoline nitrogen to an N-oxide represents a fundamental transformation that can significantly alter the electronic properties and reactivity of the quinoline ring. In the context of azido-substituted quinolines, this reaction has been successfully applied to 2-azido-8-methylquinoline.

Research has demonstrated the synthesis of 2-azido-8-methylquinoline N-oxide. In a specific study, the starting material, 2-azido-8-methylquinoline, was subjected to oxidation to yield the corresponding N-oxide. The product was characterized by nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Table 1: Spectroscopic Data for 2-Azido-8-methylquinoline N-oxide mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) |

| ¹H | 7.58–7.54 | m |

| ¹H | 7.43–7.41 | m |

| ¹H | 7.38–7.34 | m |

| ¹H | 6.88 | d, J = 8.9 |

| ¹H | 3.13 | s |

| ¹³C | 142.0, 137.9, 133.5, 130.4, 128.1, 125.9, 125.1, 121.5, 115.3 |

Note: The table presents selected NMR data as reported in the literature. 'm' denotes a multiplet, 'd' a doublet, and 's' a singlet.

Alkylation Reactions on Thio Analogues

The thio analogues of quinolines, particularly quinolinethiols and quinolinethiones, are important substrates for alkylation reactions, leading to the formation of S-alkylated products. These reactions typically proceed via nucleophilic substitution, where the sulfur atom acts as the nucleophile.

In these studies, 4-chloro-8-methylquinoline-2(1H)-thione was treated with alkylating agents such as dimethyl sulfate (B86663) or ethyl iodide. nih.gov These reactions resulted in the formation of the corresponding 2-alkylthio-4-chloro-8-methylquinolines. nih.gov This demonstrates the susceptibility of the sulfur atom in the quinoline thione system to alkylation.

Table 2: Alkylation of 4-Chloro-8-methylquinoline-2(1H)-thione nih.gov

| Reactant | Alkylating Agent | Product |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Dimethyl sulfate | 2-(Methylthio)-4-chloro-8-methylquinoline |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Ethyl iodide | 2-(Ethylthio)-4-chloro-8-methylquinoline |

It is important to note that the reactivity and outcome of such alkylation reactions can be influenced by the specific substitution pattern on the quinoline ring. Therefore, direct experimental data on the thio analogue of this compound would be necessary to fully elucidate its behavior in alkylation reactions.

Structural Characterization and Spectroscopic Analysis of Azidoquinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 8-azido-2-methylquinoline, both ¹H and ¹³C NMR would provide critical information for its structural confirmation.

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring system and the methyl group. The aromatic region of the spectrum would show a set of coupled multiplets for the protons on the quinoline core. The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the electron-donating methyl group at the 2-position and the electron-withdrawing azido (B1232118) group at the 8-position.

For comparison, the related compound 4-azido-2,6-dimethylquinoline shows aromatic protons in the range of δ 7-8 ppm and a methyl signal at δ 2.70 ppm. Similarly, for this compound, the methyl group at the 2-position would likely appear as a singlet in the upfield region, typically around δ 2.5-2.8 ppm. The protons on the carbocyclic ring (positions 5, 6, and 7) and the heterocyclic ring (positions 3 and 4) would produce a complex pattern of doublets and triplets, with their precise chemical shifts determined by their proximity to the substituents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (at C2) | ~2.7 | Singlet |

| H3 | ~7.2-7.4 | Doublet |

| H4 | ~7.9-8.1 | Doublet |

| H5 | ~7.4-7.6 | Triplet |

| H6 | ~7.3-7.5 | Triplet |

| H7 | ~7.6-7.8 | Doublet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum for 4-azido-2,6-dimethylquinoline shows aromatic carbons in the range of δ 109-158 ppm and methyl carbons at δ 21-25 ppm. For this compound, the carbon of the methyl group would be found at the higher end of the aliphatic range. The ten carbons of the quinoline ring would appear in the aromatic region, with their chemical shifts influenced by the attached functional groups. The carbon atom directly bonded to the azido group (C8) would experience a downfield shift.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula, C₁₀H₈N₄. For instance, the HRMS data for the related 2-azido-8-methylquinoline N-oxide shows a calculated [M+H]⁺ of 201.0771, which closely matches the found value of 201.0770. rsc.org A similar level of accuracy would be expected for this compound.

Fragmentation Pattern Analysis for Structural Elucidation

The mass spectrum of this compound would exhibit a characteristic fragmentation pattern. A primary fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂) to form a nitrene intermediate, which can then undergo further rearrangements. Therefore, a prominent peak corresponding to [M-28]⁺ would be anticipated. Subsequent fragmentation would likely involve the loss of the methyl group or fragmentation of the quinoline ring system. Analysis of the fragmentation of 4-azido-2,6-dimethylquinoline shows a base peak corresponding to the loss of a hydrogen atom (M-1) and significant peaks for the loss of N₂ and subsequent fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic absorption band would be that of the azide (B81097) functional group.

The asymmetric stretching vibration (νₐ) of the azide group typically appears as a strong and sharp band in the region of 2100-2160 cm⁻¹. For example, the IR spectrum of 4-azido-2,6-dimethylquinoline displays a strong azide stretch at 2111 cm⁻¹. This band is a clear indicator of the presence of the N₃ group. Other characteristic bands would include those for the C-H stretching of the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively) and C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) | Asymmetric stretch | ~2100 - 2160 | Strong, Sharp |

| Aromatic C-H | Stretch | ~3000 - 3100 | Medium |

| Methyl C-H | Stretch | ~2850 - 2960 | Medium |

| Quinoline C=C, C=N | Stretch | ~1400 - 1600 | Medium to Strong |

X-ray Diffraction Analysis for Solid-State Structure (e.g., Related Azido Complexes)

X-ray diffraction (XRD) is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. For azidoquinoline derivatives, XRD studies provide invaluable data on bond lengths, bond angles, and intermolecular interactions, which govern the material's properties.

| Parameter | Value for 5-azidomethyl-8-hydroxyquinoline (at 260 K) | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Unit Cell Dimensions | a = 12.2879 (9) Å | researchgate.net |

| b = 4.8782 (3) Å | ||

| c = 15.7423 (12) Å | ||

| β = 100.807 (14)° | ||

| Molecules per Unit Cell (Z) | 4 | researchgate.net |

Photoemission Spectroscopy for Electronic Structure Analysis (e.g., Valence and Core Level Studies)

Photoemission Spectroscopy (PES), including X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative technique used to determine the elemental composition and electronic state of a material. By irradiating a sample with X-rays and measuring the kinetic energy of emitted electrons, one can deduce the binding energies of core and valence electrons.

Studies on quinoline and its derivatives, such as 4-chloroquinoline (B167314) and 4-aminoquinoline, provide a framework for understanding the electronic structure of this compound. researchgate.net The electronic structure of these molecules has been investigated using both valence and core level photoemission spectroscopy, with theoretical calculations aiding in the complete assignment of spectral features. researchgate.net

Valence Level Studies: The valence region of the photoemission spectrum provides information about the molecular orbitals. For quinoline derivatives, the spectra are complex, but methods like the outer valence Green's function (OVGF) can provide a good description and assignment of the photoionization energies. researchgate.net

Core Level Studies: Core-level spectra are element-specific and sensitive to the local chemical environment. For a molecule like this compound, one would expect distinct peaks for C 1s, N 1s, and potentially other elements. The N 1s spectrum would be particularly informative, as it should show separate signals for the nitrogen atoms in the quinoline ring and the three distinct nitrogen atoms within the azide group, each having a slightly different chemical environment and thus a different binding energy. Theoretical calculations based on density functional theory (DFT) have shown good agreement with experimental binding energies for related quinoline compounds. researchgate.net

| Core Level | Expected Observations | Reference |

|---|---|---|

| C 1s | Multiple peaks corresponding to carbon atoms in different chemical environments (e.g., aromatic ring, methyl group). | researchgate.net |

| N 1s | Distinct signals for the quinoline nitrogen and the different nitrogens of the azide group, reflecting their unique chemical states. | researchgate.net |

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, and molecular interactions. It relies on the inelastic scattering of monochromatic light, known as Raman scattering.

The vibrational modes of quinoline derivatives can be effectively characterized using Raman spectroscopy, often supported by DFT calculations for unambiguous band assignment. researchgate.net A study on 4-azido-7-chloroquinoline (ACQN) successfully identified the characteristic vibrational modes. researchgate.net A very strong and characteristic marker band for the azide group was observed around 1300 cm⁻¹, which was assigned to the ν(NN) symmetric stretching mode. researchgate.net This band is a key diagnostic feature for the presence of the azido group in the quinoline structure.

Other vibrational modes for the quinoline ring system, such as C-C and C-N stretching, and C-H bending, would also be present in the spectrum. The presence of the methyl group in this compound would introduce additional vibrational modes, such as C-H stretching and bending, which could be identified in its Raman spectrum. Comparing the spectra of different substituted quinolines reveals significant wavenumber shifts for key bands, highlighting the influence of each substituent on the molecule's vibrational properties. researchgate.net

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| 4-Azido-7-chloroquinoline (ACQN) | ca. 1300 | ν(NN) - Azide symmetric stretch | researchgate.net |

| Quinolin-8-ol | ca. 1580 | δ(OH) mode | researchgate.net |

| 4,7-Dichloroquinoline (DCQN) | ca. 1090 | δ(CCl) mode | researchgate.net |

Computational and Theoretical Investigations of Azidoquinoline Systems

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. agh.edu.pliaea.orghi.is The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. agh.edu.plhi.is Practical implementations, like the Kohn-Sham approach, use this principle to replace the complex many-electron problem with a simpler one of non-interacting electrons moving in an effective potential. agh.edu.plhi.is

For quinoline (B57606) derivatives, DFT calculations are routinely used to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netmdpi.com Studies on related compounds such as 8-chloroquinoline (B1195068) (8CQ) and 8-nitroquinoline (B147351) (8NQ) have been performed using basis sets like 6-31G, 6-311++G , and cc-pVTZ to calculate structural parameters and atomic charge distributions. researchgate.netresearchgate.net These analyses reveal how substituents on the quinoline ring influence its geometry and electronic makeup. researchgate.net For 8-Azido-2-methylquinoline, DFT would similarly predict key structural parameters and the distribution of electron density, highlighting the influence of the electron-donating methyl group and the unique electronic nature of the azido (B1232118) group.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their associated energies. libretexts.org These arrangements arise from rotation around single bonds, and understanding their relative stabilities is key to predicting the molecule's preferred shape. libretexts.org The relationship between a molecule's geometry and its potential energy is visualized through a potential energy surface (PES). libretexts.org Minima on this surface correspond to stable conformers, while saddle points represent transition states between them. ethz.ch

In the case of this compound, the primary source of conformational flexibility would be the rotation of the azido group (–N₃) relative to the quinoline ring. Theoretical calculations can map the PES for this rotation. For instance, a study on 2-azido-N-(4-fluorophenyl)acetamide revealed two distinct conformers in the asymmetric unit of its crystal structure, differing primarily in the orientation of the azido group. nih.gov A similar analysis for this compound would involve calculating the energy as a function of the C8–N(azide) bond's dihedral angle to identify the lowest-energy (most stable) conformation and the energy barriers to rotation. Factors influencing this would include steric hindrance from the peri-hydrogen at position 7 and potential non-covalent interactions.

Investigation of Reaction Mechanisms (e.g., Kinetic Isotope Effect (KIE) Studies)

Computational chemistry is a powerful tool for mapping out reaction pathways and understanding mechanisms. The Kinetic Isotope Effect (KIE) is a phenomenon where substituting an atom with one of its heavier isotopes alters the rate of a chemical reaction. numberanalytics.com Measuring and calculating KIEs provides profound insight into the rate-determining step of a reaction, particularly whether a bond to the isotopically substituted atom is broken in that step. princeton.edulibretexts.org

A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE occurs when the bond is not broken but its environment changes, often due to a change in hybridization at the atom. psgcas.ac.inias.ac.in For example, a change from sp³ to sp² hybridization at a carbon atom typically results in a normal secondary KIE (kH/kD > 1), whereas a change from sp² to sp³ results in an inverse effect (kH/kD < 1). psgcas.ac.in

For this compound, a relevant reaction is the C(sp³)–H activation of the methyl group, a common transformation for 8-methylquinolines. researchgate.net A theoretical KIE study could be designed by computationally modeling this reaction for both the standard compound and its deuterated analogue (8-Azido-2-(trideuteriomethyl)quinoline). By comparing the calculated activation energies, one could determine if the C-H bond cleavage is part of the rate-determining step, thus clarifying the mechanism.

Table 1: Interpreting Secondary Kinetic Isotope Effects in Reaction Mechanisms

| Hybridization Change | KIE Type | kH/kD Value | Implication |

|---|---|---|---|

| sp³ → sp² | Normal | > 1 | Looser bending vibrations in the transition state. |

| sp² → sp³ | Inverse | < 1 | More constrained bending vibrations in the transition state. |

| No change | Small/No Effect | ≈ 1 | Isotopic substitution is remote from the reaction center. |

This table illustrates general principles of the secondary kinetic isotope effect. psgcas.ac.inias.ac.in

Analysis of Intermolecular Interactions and Crystal Packing (e.g., AIM, NCI, Hirshfeld Analysis)

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions. nih.govcore.ac.uk The Hirshfeld surface is mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii with distinctive red spots, indicating potential hydrogen bonds or other strong interactions. scielo.org.mx

Further analysis using Non-Covalent Interaction (NCI) plots can differentiate between attractive (e.g., hydrogen bonding), weakly attractive (van der Waals), and repulsive (steric clash) interactions, providing a more detailed picture of the forces stabilizing the crystal structure. core.ac.ukscielo.org.mx

Table 2: Common Intermolecular Contacts and Their Signatures in Hirshfeld Surface Analysis

| Interaction Type | dnorm Surface Signature | 2D Fingerprint Plot Signature |

|---|---|---|

| Strong H-Bonds (e.g., N–H···O) | Deep red spots | Sharp, distinct spikes at low dₑ + dᵢ values. nih.gov |

| Weak H-Bonds (e.g., C–H···O) | Lighter red/orange spots | Broader spikes than strong H-bonds. |

| H···H Contacts | Large area of blue/white | Large, diffuse region, often centrally located. nih.gov |

| C–H···π Interactions | Varies, often broad, faint red areas | "Wing-like" features in the plot. nih.gov |

| π–π Stacking | Not always distinct on dnorm | Can appear as blue and red triangles on the shape-index map. scielo.org.mxacs.org |

This table provides a generalized guide to interpreting Hirshfeld surface analysis plots based on published examples. nih.govscielo.org.mxacs.org

Computational Prediction of Spectroscopic Data (e.g., NMR, Raman)

DFT calculations are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. Vibrational spectra (Infrared and Raman) can be simulated by calculating the harmonic vibrational frequencies of the optimized molecular structure. researchgate.netresearchgate.net These calculations allow for the assignment of specific spectral bands to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net For azido compounds, a characteristic and strong vibrational band for the asymmetric stretch of the N₃ group is expected, and DFT calculations can predict its precise wavenumber. researchgate.net A study on 4-azido-7-chloroquinoline identified this characteristic band near 1300 cm⁻¹. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net By computing the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. researchgate.netresearchgate.net Comparing these predicted spectra with experimental results can confirm the molecular structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in an Azidoquinoline System

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Azido (–N₃) | Asymmetric Stretch | ~2100 - 2150 |

| Azido (–N₃) | Symmetric Stretch | ~1300 researchgate.net |

| Aromatic C–H | Stretch | ~3000 - 3100 researchgate.net |

| Methyl (–CH₃) | Asymmetric/Symmetric Stretch | ~2900 - 3000 |

| Quinoline Ring | C=C / C=N Stretch | ~1400 - 1600 |

Values are approximate and based on DFT calculations for analogous quinoline and azide-containing compounds. researchgate.netresearchgate.net

Modeling of Electronic Properties and Reactivity Profiles

The electronic properties of a molecule govern its reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.netscielo.org.mx

DFT calculations provide energies and visualizations of these orbitals. For a molecule like this compound, the HOMO is likely to be distributed across the π-system of the quinoline ring, while the LUMO may also have significant contributions from the ring and the azido group. Molecular Electrostatic Potential (MEP) maps are another useful tool, visualizing the charge distribution on the molecular surface. mdpi.com Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). mdpi.comscielo.org.mx For this compound, negative potential would be expected around the nitrogen atoms of the quinoline and azido groups, making them potential sites for protonation or coordination. mdpi.com

Table 4: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Represents electron-donating ability (nucleophilicity). researchgate.net |

| LUMO Energy | ELUMO | Represents electron-accepting ability (electrophilicity). researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity. scielo.org.mx |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. scielo.org.mx |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. scielo.org.mx |

This table outlines common descriptors derived from DFT calculations to predict reactivity. researchgate.netscielo.org.mx

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-chloroquinoline (8CQ) |

| 8-nitroquinoline (8NQ) |

| 2-azido-N-(4-fluorophenyl)acetamide |

| 8-Azido-2-(trideuteriomethyl)quinoline |

Advanced Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Compounds and Quinoline (B57606) Derivatives

8-Azido-2-methylquinoline serves as a crucial starting material for the synthesis of a variety of complex heterocyclic compounds and other quinoline derivatives. The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. rsc.orgrsc.org The presence of the azide (B81097) group at the 8-position provides a reactive handle for further chemical transformations, allowing for the construction of more intricate molecular architectures.

Researchers have utilized this compound in multi-step synthetic sequences to generate novel quinoline-based compounds. For instance, the azide can be reduced to an amine, which can then participate in various coupling reactions to introduce new functional groups and build larger heterocyclic systems. mdpi.org This approach is fundamental in creating libraries of quinoline derivatives for biological screening and drug discovery programs. sci-hub.se

Furthermore, the azide group can undergo cyclization reactions under specific conditions to form fused heterocyclic systems. These reactions often proceed with high regioselectivity, providing a reliable method for accessing complex polycyclic aromatic compounds that would be challenging to synthesize through other routes. mdpi.com The development of such synthetic methodologies expands the chemical space accessible from simple quinoline precursors. rsc.org

Precursors for Nitrogen-Rich Compounds (e.g., Aziridines, Triazoles, Triazolines, Triazides)

The azide functionality in this compound makes it an excellent precursor for a variety of nitrogen-rich compounds. These classes of molecules are of great interest due to their diverse chemical reactivity and biological activities.

Triazoles: One of the most prominent applications of this compound is in the synthesis of 1,2,3-triazoles. mdpi.comnih.govacs.org This is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." beilstein-journals.org This reaction is highly efficient and regioselective, leading to the formation of 1,4-disubstituted triazoles. acs.org By reacting this compound with various terminal alkynes, a wide array of novel triazole-quinoline hybrids can be synthesized. researchgate.net These hybrid molecules often exhibit interesting biological properties, including potential antimicrobial and anticancer activities. nih.gov

Aziridines: While direct conversion to aziridines from aryl azides is less common, the azide group can be a precursor to functionalities that facilitate aziridination. For example, the reduction of the azide to an amine, followed by appropriate functionalization, can lead to intermediates that undergo intramolecular cyclization to form aziridine (B145994) rings. nih.govorganic-chemistry.org The synthesis of aziridines is significant as they are versatile synthetic intermediates for the preparation of amino alcohols and other complex amines. clockss.org

The ability to generate such a diverse range of nitrogen-containing heterocycles highlights the synthetic utility of this compound.

Role in "Click Chemistry" for the Synthesis of Novel Conjugates and Molecular Architectures

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and a key application for this compound. beilstein-journals.org

The azide group of this compound readily participates in CuAAC reactions with terminal alkynes, providing a powerful tool for molecular conjugation. This allows for the straightforward linkage of the quinoline moiety to other molecules, including biomolecules, polymers, and other small organic molecules. nih.govnih.gov For example, researchers have used this approach to synthesize novel quinoline-isatin tethered conjugates. researchgate.net

Development of Advanced Synthetic Intermediates

This compound is not only a precursor for final products but also a valuable starting point for the development of more advanced synthetic intermediates. These intermediates can possess multiple reactive sites, allowing for sequential and orthogonal chemical modifications.

For example, the azide group can be transformed into other functionalities, such as phosphazenes, through the Staudinger reaction. mdpi.org These phosphazene derivatives can then be hydrolyzed to yield aminoquinolines or participate in other reactions to build more complex structures. This stepwise approach provides a high degree of control over the synthetic process.

Furthermore, the quinoline ring itself can be modified. For instance, the methyl group at the 2-position can be a site for condensation reactions, or the aromatic ring can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents. The combination of the reactive azide group and the modifiable quinoline core makes this compound a versatile platform for creating a wide range of advanced synthetic intermediates tailored for specific synthetic goals. mit.edu

Exploration in Materials Chemistry (e.g., Light-Emitting Materials, Sensors)

The unique photophysical properties of the quinoline ring system have led to the exploration of its derivatives in materials chemistry. rsc.org this compound and its derivatives are being investigated for their potential in creating novel functional materials.

Light-Emitting Materials: Quinoline derivatives are known to form complexes with metal ions that can exhibit strong luminescence. rsc.org By incorporating this compound into larger molecular structures or polymers through click chemistry, it is possible to develop new organic light-emitting materials. The triazole linkage can play a role in modulating the electronic properties and, consequently, the emission characteristics of these materials.

Sensors: The quinoline moiety can act as a fluorophore, and its fluorescence can be sensitive to the local chemical environment. researchgate.net This property is being exploited in the design of chemical sensors. For instance, the fluorescence of a quinoline-based compound might be quenched or enhanced upon binding to a specific metal ion or anion. nih.gov The azide group in this compound provides a convenient handle for attaching recognition units that can selectively bind to target analytes. mit.edu For example, a study showed that the substitution of a p-bromophenyl triazole into the 5-position of 8-hydroxyquinoline, a related compound, resulted in significant shifts in its fluorescence excitation and emission wavelengths, demonstrating the potential for developing new phosphorylation sensors. mit.edu

The exploration of this compound in materials chemistry is a growing area of research with the potential to lead to new technologies in lighting, displays, and chemical sensing. rsc.org

Emerging Research Directions for Azidoquinolines, with a Focus on 8 Azido 2 Methylquinoline

Challenges and Opportunities in Targeted Synthesis of Positional Isomers

The precise synthesis of substituted quinolines, particularly with multiple functional groups, is a significant challenge. The regiochemical outcome of substitution reactions is heavily influenced by the inherent electronic properties of the quinoline (B57606) ring and the directing effects of existing substituents. This presents both a hurdle and an opportunity in the synthesis of specific positional isomers of azido-methylquinolines.

A primary challenge lies in controlling the site of azidation on a pre-existing methylquinoline core. Research on the nucleophilic substitution of 2,4-dihalo-8-methylquinolines has demonstrated this difficulty. When 2,4-dichloro-8-methylquinoline (B1596889) is treated with sodium azide (B81097), the reaction shows marked regioselectivity, affording the 4-azido-2-chloro-8-methylquinoline isomer exclusively. mdpi.org This outcome highlights the higher reactivity of the C4 position (γ-position) towards nucleophilic attack compared to the C2 position (α-position) in this specific system. Overcoming this inherent reactivity to synthesize the 2-azido-4-chloro-8-methylquinoline isomer remains a synthetic obstacle. mdpi.org

These challenges, however, create opportunities for innovation in synthetic methodology. There is a clear need for the development of novel catalytic systems or directing group strategies that can override the natural regiochemical preferences of the quinoline system. For instance, developing transition-metal-catalyzed C-H activation/azidation protocols that are guided by a removable directing group could provide access to previously inaccessible positional isomers. Similarly, exploring photochemical or electrochemical methods might unlock alternative reaction pathways with different regioselectivities. The ability to selectively synthesize any desired positional isomer of an azido-methylquinoline would be a significant leap forward, enabling fine-tuning of the molecule's steric and electronic properties for specific applications.

Novel Reaction Pathways for Diverse Functionalization of the Azido (B1232118) and Methyl Groups

8-Azido-2-methylquinoline is a bifunctional molecule, with the azido and methyl groups representing two distinct reactive handles for subsequent chemical modifications. Modern synthetic methods are providing new ways to selectively functionalize each group, vastly expanding the chemical space accessible from this single precursor.

Functionalization of the 8-Methyl Group:

The methyl group at the C8 position is not merely a passive substituent. Its benzylic C(sp³)-H bonds can be selectively activated and functionalized using transition-metal catalysis, a strategy that avoids the need for pre-functionalized starting materials. The quinoline nitrogen atom acts as an intrinsic directing group, facilitating the metal-catalyzed C-H activation at the adjacent methyl group.

Recent research has demonstrated several powerful transformations of the 8-methyl group in 8-methylquinoline (B175542) systems:

Amidation: Ruthenium(II)-catalyzed reactions of 8-methylquinolines with various azides can achieve intermolecular C(sp³)-H amidation, yielding quinolin-8-ylmethanamine (B184975) derivatives in good yields under mild conditions. researchgate.net

Acylation: Rhodium(III)-catalyzed C-H activation allows for the direct acylation of the 8-methyl group with ketenes or cyclopropenones, providing access to ketone-containing derivatives. nih.gov

Oxidative Functionalization: Palladium nanoparticles have been used to catalyze the oxidative C(sp³)-H activation of 8-methylquinoline, leading to the formation of 8-(acetoxymethyl)quinoline or 8-(methoxymethyl)quinoline depending on the solvent used. mdpi.com

These reactions showcase the potential to convert the relatively inert methyl group of this compound into a variety of other functional groups, such as amides, ketones, and esters, without affecting the azido group.

Functionalization of the 8-Azido Group:

The azide moiety is renowned for its versatile reactivity. It serves as a linchpin for introducing nitrogen-containing structures and for molecular conjugation.

Azide-Alkyne Cycloaddition: The most prominent reaction of the azido group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows this compound to be efficiently and selectively coupled with terminal alkynes to form stable 1,2,3-triazole rings. evitachem.commdpi.compreprints.org This provides a robust method for linking the quinoline scaffold to other molecules, polymers, or biomolecules. nih.gov

Reduction to Amines: The azide can be readily reduced to a primary amine (8-amino-2-methylquinoline). This transformation can be achieved through various methods, including the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis, or catalytic hydrogenation. mdpi.orgevitachem.com The resulting amino group can then undergo a wide range of subsequent reactions, such as acylation or sulfonylation.

Photochemical Reactions: Certain aryl azides, including azidoquinolines, can undergo photo-induced ring expansion reactions upon irradiation, offering a pathway to novel heterocyclic systems like pyridoazepines. evitachem.com

The orthogonal reactivity of the methyl and azido groups allows for stepwise or selective functionalization, making this compound a highly valuable and versatile synthetic intermediate.

| Functional Group | Reaction Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| 8-Methyl | C(sp³)-H Amidation | [(p-cymene)RuCl₂]₂, AgSbF₆, Sulfonyl Azide | Quinolin-8-ylmethanamine | researchgate.net |

| 8-Methyl | C(sp³)-H Acylation | [RhCp*Cl₂]₂, AgSbF₆, Ketene | 2-(Quinolin-8-yl)ethan-1-one derivative | nih.gov |

| 8-Methyl | C(sp³)-H Acetoxylation | Pd(OAc)₂, K₂S₂O₈, PhI(OAc)₂ | 8-(Acetoxymethyl)quinoline | mdpi.com |

| Azido | Azide-Alkyne Cycloaddition (CuAAC) | CuSO₄, Sodium Ascorbate, Terminal Alkyne | 1-(Quinolin-8-yl)-1H-1,2,3-triazole | mdpi.compreprints.org |

| Azido | Staudinger Reduction | 1. PPh₃ 2. H₂O/H⁺ | 8-Aminoquinoline (B160924) | mdpi.org |

| Azido | Photochemical Ring Expansion | hν (UV light) | Pyridoazepine | evitachem.com |

Exploration of Unique Structural Motifs and Frameworks Incorporating this compound

The development of complex, three-dimensional molecular architectures is a major goal in modern chemistry. This compound is an ideal building block for constructing such systems due to its rigid, planar quinoline core and its versatile reactive handles. cymitquimica.com

One major avenue of research is the incorporation of this unit into macrocycles. Macrocyclization can lead to compounds with unique host-guest properties, enhanced binding affinities for biological targets, and novel photophysical characteristics. mdpi.comrsc.org The this compound unit can be integrated into a macrocyclic framework in several ways. For instance, the azido group can be used in a "click" reaction with a dialkyne linker to form a triazole-containing macrocycle. Alternatively, the methyl group could be functionalized (e.g., to an aldehyde or carboxylic acid) and the 8-position could be converted to an amine (via reduction of the azide) to participate in macro-lactamization reactions.

Another area of exploration is the use of this compound in the synthesis of supramolecular assemblies and metal-organic frameworks (MOFs). The nitrogen atom of the quinoline ring is a potent ligand for coordinating to metal centers. By functionalizing the molecule with additional ligating sites (e.g., by converting the azide to a triazole, which also contains coordinating nitrogen atoms), it is possible to design building blocks that can self-assemble with metal ions into discrete coordination cages or extended, porous frameworks.

The synthesis of fused polycyclic systems is also a promising direction. Intramolecular cyclization reactions involving both the azido and methyl groups (or their derivatives) could lead to novel, rigid heterocyclic frameworks that are difficult to access through other means. For example, a radical-promoted cyclization involving an iminyl radical generated from the azide could potentially engage with the benzylic position of the methyl group to form a new ring system. acs.org The exploration of these unique motifs is crucial for discovering new functional materials and biologically active compounds.

Integration of this compound into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org The integration of this compound into MCRs represents a powerful strategy for rapidly generating libraries of complex quinoline-based compounds.

The azide functionality is particularly well-suited for MCRs. Vinyl azides, for example, have been shown to act as a dual synthon in a zinc-catalyzed reaction with anilines, where the azide undergoes cleavage to participate in the formation of a new quinoline ring. rsc.org While this is an example of quinoline synthesis, it demonstrates the potential of azides to trigger complex cascade reactions. This compound could be used as a component in novel MCRs where the azide participates in an in-situ cycloaddition. For instance, a one-pot reaction combining this compound, an alkyne, and a third reactive component could lead to a [3+2] cycloaddition followed by a subsequent transformation of another functional group in the molecule, all in a single operation.

Furthermore, the methyl group can be pre-functionalized to create a suitable substrate for known MCRs. For example, oxidation of the methyl group to an aldehyde would yield 8-azidoquinoline-2-carbaldehyde. This aldehyde could then participate in classic MCRs like the Povarov or Doebner-von Miller reactions to construct additional fused heterocyclic rings onto the quinoline scaffold. rsc.orgorganic-chemistry.org The development of new MCRs that specifically leverage the unique combination of the azido and methyl groups in this compound is a fertile area for future research, promising atom-economical and step-efficient access to novel chemical diversity.

Advanced Spectroscopic and Computational Studies to Elucidate Subtle Reactivity and Structural Features

A deep understanding of a molecule's structure and electronic properties is essential for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods are indispensable tools for gaining this insight into this compound.

Spectroscopic Characterization: A combination of spectroscopic techniques is necessary to fully characterize the molecule.

NMR Spectroscopy (¹H, ¹³C): Provides definitive information about the connectivity and chemical environment of each atom. The chemical shifts of the protons and carbons in the quinoline ring can reveal the electronic influence of the azido and methyl substituents. researchgate.netrsc.org

Infrared (FTIR) and Raman Spectroscopy: These vibrational techniques are particularly useful for identifying key functional groups. The azide group exhibits a strong, characteristic asymmetric stretching vibration typically found around 2100 cm⁻¹. researchgate.net These spectra provide a fingerprint of the molecule and can be used to track its transformations in chemical reactions.

UV-Visible Spectroscopy: Can provide information about the electronic transitions within the molecule, which is relevant for applications in photochemistry or as fluorescent probes.

Computational Studies: Density Functional Theory (DFT) has become a powerful tool for complementing experimental results and providing predictive models of molecular behavior. nih.govrsc.org For this compound, computational studies can elucidate several key features:

Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, offering a detailed 3D model of the molecule's ground state structure. researchgate.netacs.org

Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and distribution of these orbitals determine the molecule's electronic properties, its reactivity in cycloadditions, and its potential as an electronic material. The HOMO-LUMO gap is a key indicator of chemical stability and the energy required for electronic excitation. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents. acs.org

Reaction Mechanisms: Computational modeling can be used to map out the energy profiles of potential reaction pathways, helping to explain observed regioselectivities or predict the feasibility of new transformations. oup.com

By integrating these advanced analytical techniques, researchers can gain a comprehensive understanding of the subtle interplay between the azido group, the methyl group, and the quinoline core, which is essential for rationally designing new experiments and applications for this versatile molecule.

| Technique | Type of Information | Significance |

|---|---|---|

| NMR (¹H, ¹³C) | Atomic connectivity, chemical environment | Confirms molecular structure and purity. |

| FTIR/Raman Spectroscopy | Vibrational modes of functional groups | Identifies the presence of the key N₃ group (~2100 cm⁻¹). |

| UV-Visible Spectroscopy | Electronic transitions (π→π, n→π) | Characterizes photophysical properties for optical applications. |

| DFT: Geometry Optimization | Bond lengths, bond angles, conformation | Provides an accurate 3D structural model. |

| DFT: HOMO/LUMO Analysis | Energy levels, electron distribution, energy gap | Predicts electronic properties, stability, and reactivity. |

| DFT: Molecular Electrostatic Potential (MEP) | Maps of electrophilic/nucleophilic sites | Predicts sites of intermolecular interactions and reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.